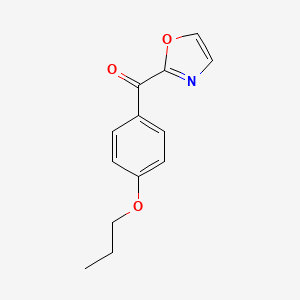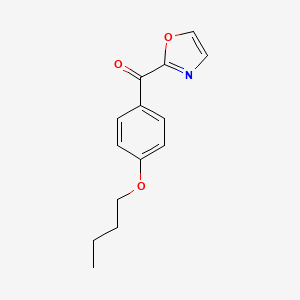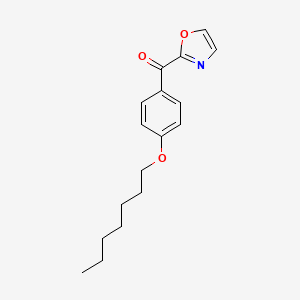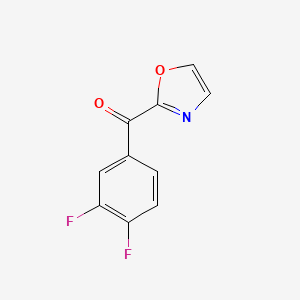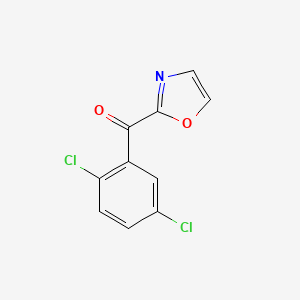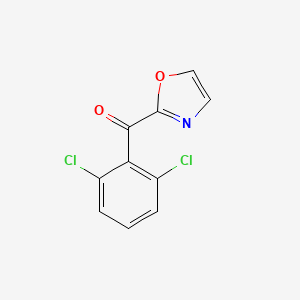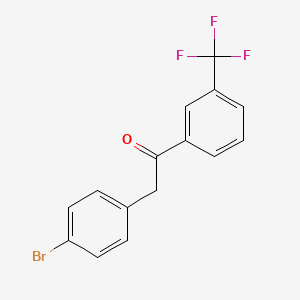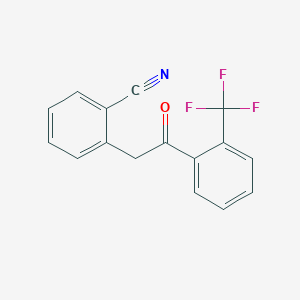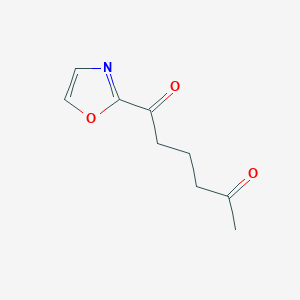
2-(5-Oxohexanoyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Oxohexanoyl)oxazole is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxohexanoyl)oxazole can be achieved through several methods. One common approach is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of magnetic nanocatalysts, which offer high stability and easy separation from the reaction mixture using an external magnet . This method is eco-friendly and efficient, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Oxohexanoyl)oxazole undergoes various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles can be achieved using reagents such as manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and copper bromide are commonly used.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogens, nucleophiles, and bases are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties depending on the substituents.
Aplicaciones Científicas De Investigación
2-(5-Oxohexanoyl)oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-Oxohexanoyl)oxazole involves its interaction with various molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes like DNA topoisomerases and protein kinases, leading to anticancer effects . They also interact with tubulin proteins to induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-(5-Oxohexanoyl)oxazole can be compared with other similar compounds, such as:
2-Methoxybenzo[d]oxazole: Exhibits excellent antifungal activity.
2-Ethoxybenzo[d]oxazole: Known for its antibacterial properties.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-(1,3-oxazol-2-yl)hexane-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)3-2-4-8(12)9-10-5-6-13-9/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGCKTXJWBFPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642048 |
Source


|
| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-98-0 |
Source


|
| Record name | 1-(2-Oxazolyl)-1,5-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

